molecular formula C20H19ClN2O4 B5406574 N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine

N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine

Cat. No.: B5406574
M. Wt: 386.8 g/mol
InChI Key: ASFSUAZOJDNEJP-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine, also known as CMAA, is a synthetic compound that has gained attention in the scientific community for its potential biological activities. CMAA was first synthesized in 2008 by a group of researchers led by Dr. Daniel Armstrong at the University of Texas at Arlington. Since then, it has been studied extensively for its various applications in scientific research.

Mechanism of Action

The mechanism of action of N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and cytokines, and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-microbial effects against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is its potential use as a fluorescent probe for the detection of amino acids and peptides. This compound has also been shown to have a range of biological activities, making it a promising candidate for drug discovery. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the study of N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine. One direction is the further investigation of its potential use as a fluorescent probe for the detection of amino acids and peptides. Another direction is the study of its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations and side effects.

Synthesis Methods

N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzoyl chloride to form an intermediate compound. This intermediate compound is then reacted with glycine to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has been studied extensively for its potential biological activities, particularly in the field of drug discovery. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been studied for its potential use as a fluorescent probe for the detection of amino acids and peptides.

Properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-12-3-7-15(8-4-12)18(24)23-17(19(25)22-13(2)20(26)27)11-14-5-9-16(21)10-6-14/h3-11,13H,1-2H3,(H,22,25)(H,23,24)(H,26,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFSUAZOJDNEJP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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